molecular formula C14H17FN2O5S B2860284 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid CAS No. 929969-80-2

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid

Cat. No.: B2860284
CAS No.: 929969-80-2
M. Wt: 344.36
InChI Key: MJRUNFNEGYLVPP-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid is a chemical compound with the molecular formula C14H17FN2O5S It is known for its unique structure, which includes a piperidine ring, a fluorophenyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Coupling with Glycine: The final step involves coupling the sulfonylated piperidine derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The glycine moiety may facilitate interactions with amino acid residues in the target proteins.

Comparison with Similar Compounds

2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid can be compared with similar compounds such as:

  • N-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine
  • N-({1-[(4-bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine
  • N-({1-[(4-iodophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine

These compounds share a similar core structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence their chemical reactivity, binding affinity, and biological activity, making this compound unique in its properties and applications.

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-7-5-10(6-8-17)14(20)16-9-13(18)19/h1-4,10H,5-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRUNFNEGYLVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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